molecular formula C11H12N4O B1481908 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098132-86-4

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1481908
CAS RN: 2098132-86-4
M. Wt: 216.24 g/mol
InChI Key: XFGAXWLMCLQKSG-UHFFFAOYSA-N
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Description

Pyrazoles and pyrazinyl compounds are widely used in medicinal chemistry due to their diverse biological activities . They are often used as intermediates in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and other organic compounds . For example, a novel 1,2,4-triazole intermediate was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .


Molecular Structure Analysis

The molecular structure of these compounds is usually characterized using techniques such as nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .

Future Directions

The future directions in the field of pyrazoles and pyrazinyl compounds research involve the development of new therapeutics with high bioactivity and safety . The spread of drug resistance is continuously challenging global health and commands the development of new therapeutics .

properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-9-7-10(14-15(9)5-6-16)11-8-12-3-4-13-11/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAXWLMCLQKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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